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molecular formula C6H12 B165504 2,3-Dimethyl-2-butene CAS No. 563-79-1

2,3-Dimethyl-2-butene

Cat. No. B165504
M. Wt: 84.16 g/mol
InChI Key: WGLLSSPDPJPLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08884032B2

Procedure details

A 10 mL round-bottomed flask was charged with 5-carbon linked dimer alcohol (57 mg, 0.0885 mmol) in 1 mL of THF. To the reaction mixture was added thexylborane (0.8 mL, 3 eq.) 0.33M in THF solution obtained from BH3THF (1 eq) and 2,3-dimethyl-2-butene (2 eq) at 0° C. for 1 hr. The reaction mixture was stirred for 2 hr and then added 3 N NaOH (0.15 mL, 5 eq) and 30% H2O2 (0.15 mL, 5 eq). The reaction mixture was warmed to room temperature and then stirred for 12 hr. The reaction mixture was quenched with H2O, extracted with EtOAc, dried over MgSO4 and concentrated. The crude product was purified by column chromatography (EtOAc/Hexane=3/1) to give 39.2 mg in 65% yield.
[Compound]
Name
5-carbon
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
thexylborane
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([BH2:7])([CH:4]([CH3:6])[CH3:5])([CH3:3])[CH3:2].[CH2:8]1[CH2:12][O:11][CH2:10][CH2:9]1>>[BH3:7].[CH2:8]1[CH2:12][O:11][CH2:10][CH2:9]1.[CH3:2][C:1](=[C:4]([CH3:6])[CH3:5])[CH3:3] |f:2.3|

Inputs

Step One
Name
5-carbon
Quantity
57 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
thexylborane
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(C)(C(C)C)B
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B.C1CCOC1
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
CC(C)=C(C)C
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08884032B2

Procedure details

A 10 mL round-bottomed flask was charged with 5-carbon linked dimer alcohol (57 mg, 0.0885 mmol) in 1 mL of THF. To the reaction mixture was added thexylborane (0.8 mL, 3 eq.) 0.33M in THF solution obtained from BH3THF (1 eq) and 2,3-dimethyl-2-butene (2 eq) at 0° C. for 1 hr. The reaction mixture was stirred for 2 hr and then added 3 N NaOH (0.15 mL, 5 eq) and 30% H2O2 (0.15 mL, 5 eq). The reaction mixture was warmed to room temperature and then stirred for 12 hr. The reaction mixture was quenched with H2O, extracted with EtOAc, dried over MgSO4 and concentrated. The crude product was purified by column chromatography (EtOAc/Hexane=3/1) to give 39.2 mg in 65% yield.
[Compound]
Name
5-carbon
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
thexylborane
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([BH2:7])([CH:4]([CH3:6])[CH3:5])([CH3:3])[CH3:2].[CH2:8]1[CH2:12][O:11][CH2:10][CH2:9]1>>[BH3:7].[CH2:8]1[CH2:12][O:11][CH2:10][CH2:9]1.[CH3:2][C:1](=[C:4]([CH3:6])[CH3:5])[CH3:3] |f:2.3|

Inputs

Step One
Name
5-carbon
Quantity
57 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
thexylborane
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(C)(C(C)C)B
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B.C1CCOC1
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
CC(C)=C(C)C
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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